Ethyl (S)-1-phenylethylcarbamate serves as a chiral auxiliary in organic synthesis. [] It is classified as a carbamate, characterized by the presence of a carbamate functional group (-NHCOO-). [] The compound plays a crucial role in stereoselective synthesis, enabling the creation of molecules with specific three-dimensional arrangements. [] This is particularly important in pharmaceutical research, where the biological activity of a drug molecule is often dependent on its stereochemistry.
Ethyl (S)-1-phenylethylcarbamate is classified as a carbamate derivative. Its molecular formula is C11H15NO2, and it is identified by the CAS number 33290-12-9. The compound can be sourced from various chemical suppliers and is used in both academic research and industrial applications. The compound's structure includes a chiral center, which contributes to its enantiomeric properties, making it relevant in studies involving stereochemistry and biological activity.
Ethyl (S)-1-phenylethylcarbamate can be synthesized through several methods, with one common approach involving the reaction of (S)-1-phenylethylamine with ethyl chloroformate. The general reaction mechanism can be summarized as follows:
This method is advantageous due to its relatively straightforward procedure and high yield of the desired product under mild conditions .
The molecular structure of ethyl (S)-1-phenylethylcarbamate features several key components:
The InChI representation for this compound is: InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)/t9-/m0/s1 .
Ethyl (S)-1-phenylethylcarbamate participates in various chemical reactions typical for carbamates:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological activities .
The mechanism of action for ethyl (S)-1-phenylethylcarbamate involves its interaction with biological macromolecules:
The pharmacokinetics of related compounds indicate rapid absorption and distribution within biological systems .
Ethyl (S)-1-phenylethylcarbamate exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and biological systems .
Ethyl (S)-1-phenylethylcarbamate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2